4,4-Difluorocyclohexene-1-carboxylic acid
Description
4,4-Difluorocyclohexene-1-carboxylic acid is a fluorinated cyclohexene derivative characterized by a carboxylic acid functional group at position 1 and two fluorine atoms at the 4,4-positions of the cyclohexene ring. This compound combines the electronic effects of fluorine substitution with the structural rigidity of the cyclohexene framework, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
4,4-difluorocyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h1H,2-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUZIKGCIQPEFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclohexene-1-carboxylic acid typically involves the fluorination of cyclohexene derivatives. One common method includes the reaction of cyclohexene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms. The resulting difluorocyclohexene intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base like sodium hydride to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluorocyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorocyclohexene-1,2-dicarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Difluorocyclohexene-1,2-dicarboxylic acid
Reduction: Difluorocyclohexene-1-methanol, difluorocyclohexene-1-aldehyde
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used
Scientific Research Applications
Synthesis of Antibiotics
One of the primary applications of 4,4-difluorocyclohexene-1-carboxylic acid is its role as an intermediate in the synthesis of macrolide antibiotics. These antibiotics are crucial in treating various bacterial infections due to their broad-spectrum activity.
Antiviral Activity
Recent studies have highlighted the potential of this compound as a precursor for antiviral agents. Notably, it has been incorporated into the design of inhibitors targeting the SARS-CoV-2 3CL protease, which is essential for viral replication. A structure-guided design approach led to the synthesis of compounds that demonstrated significant inhibition against this protease, showcasing the compound's potential in combating viral infections such as COVID-19 and MERS-CoV .
Case Study 1: Antiviral Inhibitors
In a study published by researchers investigating SARS-CoV-2 inhibitors, this compound was utilized to synthesize a series of dipeptidyl compounds that exhibited promising antiviral activity. The study demonstrated that these compounds could improve survival rates in murine models infected with MERS-CoV, indicating a potential pathway for developing effective antiviral therapies .
Case Study 2: Macrolide Antibiotic Synthesis
Another significant application involves using this compound in synthesizing specific macrolide antibiotics. The synthesis pathway typically involves several steps, starting from various precursors leading to the formation of complex antibiotic structures. The ability to introduce fluorine atoms strategically enhances the biological activity and stability of these antibiotics .
Mechanism of Action
The mechanism by which 4,4-Difluorocyclohexene-1-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to inhibition or activation of biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|---|
| 4,4-Difluorocyclohexene-1-carboxylic acid | Not provided | C₇H₈F₂O₂ | ~178.14* | Double bond, -COOH | Reactive intermediate, polymers |
| 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid HCl | 1430854-20-8 | C₇H₁₂ClF₂NO₂ | 215.63 | -NH₂, HCl salt | Peptide mimetics, drug synthesis |
| 4,4-Difluoro-1-methoxycyclohexane-1-carboxylic acid | 1447942-28-0 | C₈H₁₂F₂O₃ | ~194.18* | -OCH₃ | Agrochemicals, coatings |
| 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid | 1389313-41-0 | C₈H₁₂F₂O₂ | ~190.18* | -CH₃ | Lipophilic drug candidates |
*Calculated based on molecular formula.
Reactivity and Physicochemical Properties
- Electronic Effects: Fluorine atoms withdraw electron density, stabilizing the carboxylic acid group and influencing pKa (estimated ~2.5–3.5 for the target compound, lower than non-fluorinated analogs).
- Double Bond Reactivity : The cyclohexene double bond in the target compound enables Diels-Alder reactions or hydrogenation, unlike saturated derivatives .
- Solubility : The hydrochloride salt derivative (CAS 1430854-20-8) exhibits higher aqueous solubility due to ionic character, whereas methyl/methoxy analogs prioritize organic solvent compatibility .
Biological Activity
4,4-Difluorocyclohexene-1-carboxylic acid is a synthetic compound characterized by its unique cyclohexene structure with two fluorine substituents and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C7H10F2O2
- Molecular Weight : 164.15 g/mol
- Structure : The presence of fluorine atoms enhances lipophilicity, which facilitates penetration through biological membranes. The carboxylic acid group allows for hydrogen bonding with biomolecules, potentially influencing their activity and function.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The compound's lipophilicity enables it to cross cellular membranes effectively. Once inside the cell, the carboxylic acid moiety can interact with proteins through hydrogen bonding, potentially modulating their functions.
Table 1: Biological Activity Overview
Case Studies
-
Anticancer Potential :
A study investigated the efficacy of this compound as a STAT3 inhibitor. The compound demonstrated significant inhibition of tumor cell growth in human breast cancer cell lines (MDA-MB-231 and MDA-MB-468) that exhibit constitutive STAT3 activation. Treatment with concentrations less than 10 μM resulted in preferential effects against these tumor cells compared to non-tumorigenic cells (MCF-7) . -
Mechanistic Insights :
Research highlighted that the compound's mechanism involves blocking STAT3 phosphorylation, which is crucial for tumor cell survival and proliferation. This inhibition was associated with reduced colony formation and migration capabilities of cancer cells, indicating potential therapeutic applications in oncology . -
Physicochemical Properties :
The physicochemical properties of the compound were assessed to understand its bioavailability better. The compound exhibited improved solubility and metabolic stability compared to other analogs, which may enhance its therapeutic efficacy .
Safety Profile
According to safety data sheets and toxicological assessments, long-term exposure to this compound is not expected to produce chronic health effects. It does not exhibit mutagenic or endocrine-disrupting properties based on current literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
